Cas no 392249-55-7 (2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-4-(Dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a specialized organic compound featuring a tetrahydrobenzothiophene core functionalized with a dimethylaminobenzamido group and a carboxamide moiety. Its structural design offers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or scaffold for bioactive molecule development. The dimethylamino group enhances solubility and electronic properties, while the tetrahydrobenzothiophene framework contributes to stability and conformational rigidity. This compound may serve as a precursor for kinase inhibitors or other therapeutic agents due to its ability to interact with biological targets. Its synthetic versatility allows for further derivatization, making it valuable for medicinal chemistry applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
392249-55-7 structure
Product Name:2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No:392249-55-7
MF:C18H21N3O2S
MW:343.443242788315
CID:5924444
PubChem ID:959098
Update Time:2025-08-05

2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • Benzo[b]thiophene-3-carboxamide, 2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-
    • Oprea1_120614
    • AKOS024576117
    • SCHEMBL8290759
    • 2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • 392249-55-7
    • 2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • F0375-0175
    • 2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Inchi: 1S/C18H21N3O2S/c1-21(2)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)24-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23)
    • InChI Key: XGZIDDUGQJUGQC-UHFFFAOYSA-N
    • SMILES: C12CCCCC=1C(C(N)=O)=C(NC(=O)C1=CC=C(N(C)C)C=C1)S2

Computed Properties

  • Exact Mass: 343.13544809g/mol
  • Monoisotopic Mass: 343.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.314±0.06 g/cm3(Predicted)
  • Boiling Point: 444.9±45.0 °C(Predicted)
  • pka: 13.71±0.20(Predicted)

2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0375-0175-2μmol
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0375-0175-5μmol
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0375-0175-10μmol
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0375-0175-20μmol
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0375-0175-1mg
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0375-0175-2mg
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0375-0175-3mg
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0375-0175-4mg
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0375-0175-5mg
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0375-0175-10mg
2-[4-(dimethylamino)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
392249-55-7 90%+
10mg
$79.0 2023-05-17

Additional information on 2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-4-(Dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The compound CAS No 392249-55-7, known as 2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a benzothiophene framework, which is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. The presence of the dimethylamino group and the carboxamide functional group further enhances its chemical versatility and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only improve the yield but also ensure higher purity levels, making it suitable for high-end applications in pharmaceuticals and materials science. The dimethylamino group plays a crucial role in modulating the electronic properties of the molecule, rendering it highly amenable to various chemical transformations.

One of the most promising areas of research involving this compound is its application in drug discovery. The benzothiophene core is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for designing bioactive molecules. Recent studies have demonstrated that 2-4-(dimethylamino)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits potent inhibitory activity against certain kinases, which are key players in various disease pathways including cancer and inflammatory disorders.

In addition to its biological applications, this compound has shown remarkable potential in materials science. The incorporation of the carboxamide group allows for the formation of hydrogen bonds, which can be exploited to design self-healing polymers and advanced coatings. Researchers have recently explored its use as a building block for constructing supramolecular assemblies, which hold great promise for applications in sensors and drug delivery systems.

The synthesis of CAS No 392249-55-7 involves a multi-step process that begins with the preparation of the benzothiophene derivative followed by functionalization with the dimethylamino and carboxamide groups. State-of-the-art techniques such as Suzuki-Miyaura coupling and amide bond formation are employed to ensure high efficiency and selectivity. The optimization of reaction conditions has significantly reduced production costs while maintaining product quality.

From a structural perspective, the molecule's unique combination of aromaticity from the benzothiophene ring and the electron-donating dimethylamino group creates a highly conjugated system. This conjugation not only enhances stability but also imparts desirable optical properties. Recent spectroscopic studies have revealed that this compound exhibits strong fluorescence under UV light, making it an attractive candidate for applications in optoelectronics and imaging technologies.

In terms of safety and handling, it is essential to adhere to standard laboratory protocols when working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid prolonged exposure or inhalation. Storage in a cool, dry place away from light is recommended to maintain its stability over extended periods.

Looking ahead, ongoing research aims to explore the full potential of CAS No 392249-55-7 across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new avenues for its application in areas such as renewable energy storage devices and advanced biomedical diagnostics.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd